Dimethyl disulfide

Descripción

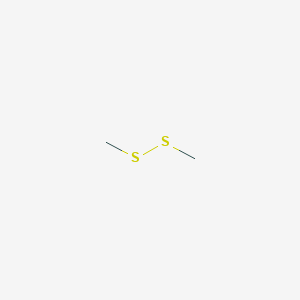

Structure

3D Structure

Propiedades

IUPAC Name |

(methyldisulfanyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6S2/c1-3-4-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOXQRCZOLPYPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6S2 | |

| Record name | DIMETHYL DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1586 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025117 | |

| Record name | Methyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl disulfide appears as a colorless oily liquid with a garlic-like odor. Denser than water and slightly soluble in water. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals., Liquid, Colorless, oily liquid with a garlic-like odor; [CAMEO] Strong, nauseating odor; [CHEMINFO] Clear light yellow liquid with a stench; [Sigma-Aldrich MSDS], LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with onion-like odour, A colorless oily liquid with a disagreeable odor. | |

| Record name | DIMETHYL DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disulfide, dimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1688 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dimethyldisulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005879 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1586 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dimethyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1106/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | DIMETHYL DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/911 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

229.5 °F at 760 mmHg (NTP, 1992), 109.72 °C, 109.00 to 110.00 °C. @ 760.00 mm Hg, 110 °C, 229.5 °F | |

| Record name | DIMETHYL DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl Disulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyldisulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005879 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1586 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYL DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/911 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

76 °F (NTP, 1992), 24 °C (closed cup), 10 °C c.c., 76 °F | |

| Record name | DIMETHYL DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl Disulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1586 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYL DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/911 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in water, Miscible with ethanol, ethyl ether, Completely miscible with most organic solvents, Very slightly soluble in water; soluble in alcohol and oils, 3 mg/mL at 25 °C, Solubility in water, g/l at 20 °C: 2.5 (poor), very slightly soluble in water; soluble in alcohol and oils | |

| Record name | DIMETHYL DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl Disulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyldisulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005879 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1586 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dimethyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1106/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.065 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0625 g/cu cm at 20 °C, Relative density (water = 1): 1.06, 1.058-1.065 (20°), 1.065 | |

| Record name | DIMETHYL DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl Disulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1586 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dimethyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1106/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | DIMETHYL DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/911 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

3.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.24 (Air = 1), Relative vapor density (air = 1): 3.2, 3.24 | |

| Record name | DIMETHYL DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl Disulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1586 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYL DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/911 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

28.6 mmHg at 77 °F (NTP, 1992), 28.7 [mmHg], 28.7 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 3.8, 28.6 mmHg | |

| Record name | DIMETHYL DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1688 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dimethyl Disulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1586 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYL DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/911 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Yellow liquid, Liquid, Colorles to pale-yellow liquid | |

CAS No. |

624-92-0, 68920-64-9 | |

| Record name | DIMETHYL DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfides, di-C1-2-alkyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068920649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disulfide, dimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P8D642K5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethyl Disulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyldisulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005879 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1586 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYL DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/911 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-120.5 °F (NTP, 1992), -84.67 °C, -85 °C, -120.5 °F | |

| Record name | DIMETHYL DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl Disulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyldisulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005879 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1586 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYL DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/911 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

The Genesis of a Potent Volatile: A Technical Guide to the Natural Sources and Biosynthesis of Dimethyl Disulfide

For Immediate Release

A comprehensive technical guide detailing the natural origins and complex biosynthetic pathways of dimethyl disulfide (DMDS), a volatile organic sulfur compound with significant implications in various scientific fields, has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of the diverse natural sources of DMDS, from the plant kingdom to microbial metabolism, and elucidates the enzymatic processes responsible for its formation.

This compound (DMDS) is a ubiquitous natural product, recognized for its strong, characteristic odor and its role in a myriad of biological processes.[1] Its presence is widespread across different biological kingdoms, where it serves various ecological functions. This guide offers a detailed overview of its natural occurrences and the biochemical routes leading to its synthesis, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways.

Natural Havens: The Widespread Occurrence of this compound

DMDS is synthesized by an array of organisms, contributing to the chemical landscapes of diverse ecosystems. Its natural sources can be broadly categorized into plants, microorganisms, and animals.

Plants: A significant source of atmospheric DMDS, many plant species produce this volatile compound, often as a defense mechanism against herbivores and pathogens.[1] Plants belonging to the Allium genus, such as garlic (Allium sativum) and onions (Allium cepa), are well-known producers of DMDS and other related sulfur compounds.[1][2] Similarly, vegetables from the Brassica genus, including broccoli, cabbage, and cauliflower, release DMDS upon tissue damage.[3][4][5]

Microorganisms: Bacteria and fungi play a crucial role in the biogeochemical sulfur cycle through the production of volatile sulfur compounds like DMDS.[1] Certain bacteria, particularly those involved in the decomposition of organic matter in environments such as soil and sediments, release DMDS as a metabolic byproduct.[1] For instance, Bacillus sp. B55, a bacterium associated with the roots of Nicotiana attenuata, produces DMDS which can be taken up by the plant to enhance its sulfur nutrition.[6][7] Various fungal species are also known to emit DMDS.[8]

Animals: DMDS is also found in animals, typically as a product of the metabolism of sulfur-containing amino acids.[1] It has been detected in the expired air and urine of humans and in the blood of cattle fed on brassicas.[9][10]

Table 1: Quantitative Occurrence of this compound in Various Natural Sources

| Source Category | Specific Source | Concentration/Amount | Reference |

| Plants | Parma Ham (spoiled) | 36 ng dodecane (B42187) equivalents | [11] |

| Parma Ham (485 days production) | 59 ng dodecane equivalents | [11] | |

| Honey (Holm-oak honeydew) | 114.1 µg/kg | [11] | |

| Honey (Oak honeydew) | 30.2 µg/kg | [11] | |

| Honey (Forest honeydew) | 25.9 µg/kg | [11] | |

| Microorganisms | Burkholderia cepacia LS-044 Volatiles | 12% peak area | [12] |

The Blueprint of a Molecule: Biosynthesis of this compound

The biosynthesis of DMDS primarily originates from the enzymatic degradation of sulfur-containing precursor molecules, with methionine and S-methyl-L-cysteine sulfoxide (B87167) (SMCSO) being the most prominent starting points.

Methionine Degradation Pathway

One of the primary pathways for DMDS biosynthesis involves the degradation of the amino acid L-methionine. This process is catalyzed by the enzyme L-methionine-γ-lyase (MGL), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. MGL breaks down L-methionine into methanethiol, α-ketobutyrate, and ammonia.[13] Methanethiol can then be oxidized to form this compound.[14] This pathway is prevalent in various bacteria.[6][12]

References

- 1. Determination of alliinase activity [bio-protocol.org]

- 2. Sulfur compounds identification and quantification from Allium spp. fresh leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. imreblank.ch [imreblank.ch]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound Produced by the Naturally Associated Bacterium Bacillus sp B55 Promotes Nicotiana attenuata Growth by Enhancing Sulfur Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dimethylpolysulfides production as the major mechanism behind wheat fungal pathogen biocontrol, by Arthrobacter and Microbacterium actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Microbial Populations Involved in Cycling of Dimethyl Sulfide and Methanethiol in Freshwater Sediments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C2H6S2 | CID 12232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Volatile dimethyl disulphide emission from Burkholderia cepacia LS-044 suppresses metabolism and budding in caspofungin-resistant Nakaseomyces glabratus NT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assay method for antitumor L-methionine gamma-lyase: comprehensive kinetic analysis of the complex reaction with L-methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Physical Characteristics of (Methyldisulfanyl)methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Methyldisulfanyl)methane, known formally as Dimethyl disulfide (DMDS), is a prevalent organosulfur compound with significant roles in various industrial and biological processes. This document provides a comprehensive overview of the core physical characteristics of DMDS, intended for a technical audience. It includes tabulated quantitative data, detailed experimental protocols for the determination of these properties, and visualizations of relevant chemical and biological pathways. This guide aims to be a critical resource for professionals in research, science, and drug development who work with or encounter this compound.

Introduction

(Methyldisulfanyl)methane (this compound, DMDS) is the simplest organic disulfide with the chemical formula C₂H₆S₂. It is a flammable liquid characterized by a distinct garlic-like odor.[1] DMDS is found in nature, emitted by various plants, bacteria, and fungi, and is a component of the aroma of certain foods.[1] Industrially, it serves as a sulfiding agent in oil refineries, a soil fumigant in agriculture, and as a food additive.[1] Its biological activities, including its role as a signaling molecule and its antimicrobial properties, are areas of active research. A clear understanding of its physical properties is fundamental for its safe handling, application, and for the interpretation of experimental results.

It is important to distinguish (Methyldisulfanyl)methane (DMDS, CAS 624-92-0) from a similarly named compound, 2,4-Dithiapentane (bis(methylthio)methane, CAS 1618-26-4), which has a different chemical structure (C₃H₈S₂) and distinct physical properties. This guide focuses exclusively on the physical characteristics of (Methyldisulfanyl)methane (DMDS).

Quantitative Physical Characteristics

The following tables summarize the key physical and chemical properties of (Methyldisulfanyl)methane (DMDS).

Table 1: General and Physical Properties of (Methyldisulfanyl)methane (DMDS)

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₆S₂ | [1] |

| Molar Mass | 94.19 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Odor | Unpleasant, garlic-like | [1] |

| Density | 1.0625 g/cm³ at 20 °C | [2] |

| Melting Point | -85 °C (-121 °F; 188 K) | [1] |

| Boiling Point | 110 °C (230 °F; 383 K) | [1] |

| Flash Point | 15 °C (59 °F; 288 K) | [1] |

| Autoignition Temperature | 370 °C (698 °F; 643 K) | [1] |

| Vapor Pressure | 3.8 kPa (at 25 °C) | [1] |

| Water Solubility | 2.5 g/L (at 20 °C) | [1] |

| Refractive Index (n²⁰/D) | 1.525 | [2] |

Experimental Protocols

This section outlines the detailed methodologies for determining the key physical characteristics of (Methyldisulfanyl)methane.

Determination of Boiling Point

The boiling point of DMDS can be determined using the distillation method as a standard laboratory procedure.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Place a small volume (e.g., 5-10 mL) of (Methyldisulfanyl)methane into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Set up the distillation apparatus with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently using a heating mantle or oil bath.

-

Observe the temperature as the liquid begins to boil and the vapor rises into the condenser.

-

Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

For high precision, the atmospheric pressure should be recorded, and a correction can be applied if it deviates significantly from standard pressure.

Determination of Melting Point

The melting point of DMDS, which is a liquid at room temperature, is determined by cooling the substance until it solidifies and then measuring the temperature at which it melts upon gentle heating. The capillary tube method is a standard technique for this purpose.[3][4][5][6][7]

Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure substance, the melting point is a sharp, well-defined temperature.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Cooling bath (e.g., dry ice/acetone)

Procedure:

-

Cool a small sample of (Methyldisulfanyl)methane in a small test tube using a cooling bath until it solidifies.

-

Introduce a small amount of the solidified DMDS into a capillary tube.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample slowly, at a rate of approximately 1-2 °C per minute as the melting point is approached.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the end of melting). The range between these two temperatures is the melting range.

Determination of Density

The density of liquid DMDS can be accurately measured using a digital density meter, following a standard test method such as ASTM D4052.[2][8][9][10][11]

Principle: A digital density meter measures the density of a liquid based on the change in the oscillation frequency of a U-shaped tube when it is filled with the sample.

Apparatus:

-

Digital density meter

-

Syringe for sample injection

-

Thermostatic control for the measurement cell

Procedure:

-

Calibrate the digital density meter with a reference standard of known density (e.g., dry air and pure water) at the desired temperature (e.g., 20 °C).

-

Ensure the measuring cell is clean and dry.

-

Inject the (Methyldisulfanyl)methane sample into the measuring cell using a syringe, ensuring there are no air bubbles.

-

Allow the sample to thermally equilibrate to the set temperature.

-

The instrument will measure the oscillation period of the U-tube and calculate the density of the sample.

-

Record the density value displayed by the instrument.

Measurement of Refractive Index

The refractive index of DMDS can be determined using an Abbe refractometer.[12][13][14][15][16]

Principle: An Abbe refractometer measures the refractive index of a liquid by determining the critical angle of refraction of light as it passes from the liquid into a prism of known refractive index.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (typically a sodium lamp, λ = 589 nm)

-

Dropper or pipette

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Ensure the prism surfaces are clean and dry.

-

Using a dropper, place a few drops of (Methyldisulfanyl)methane onto the surface of the measuring prism.

-

Close the prism assembly and allow the sample to spread into a thin film.

-

Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (e.g., 20 °C).

-

Adjust the light source and the eyepiece to bring the boundary line between the light and dark fields into sharp focus.

-

Rotate the prism assembly until the boundary line is centered on the crosshairs in the eyepiece.

-

Read the refractive index value from the instrument's scale.

Spectroscopic Analysis

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the sample, providing information about the vibrational modes of its chemical bonds.

Apparatus:

-

FT-IR spectrometer

-

Liquid sample cell (e.g., NaCl or KBr plates) or an Attenuated Total Reflectance (ATR) accessory

Procedure (using liquid cell): [17][18][19][20][21]

-

Ensure the salt plates of the liquid cell are clean and dry.

-

Place a drop of (Methyldisulfanyl)methane onto one salt plate.

-

Carefully place the second salt plate on top to create a thin liquid film.

-

Mount the cell in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty cell or air.

-

Acquire the sample spectrum.

-

The resulting spectrum will show absorption bands corresponding to the functional groups present in DMDS.

Principle: ¹H NMR spectroscopy provides information about the structure of a molecule by observing the behavior of hydrogen nuclei in a magnetic field.

Apparatus:

-

NMR spectrometer

-

NMR tube

-

Deuterated solvent (e.g., CDCl₃)

-

Pipette

Procedure: [22][23][24][25][26]

-

Dissolve a small amount of (Methyldisulfanyl)methane in a deuterated solvent (e.g., 5-10 mg in 0.5-0.7 mL of CDCl₃) in a clean, dry vial.

-

Transfer the solution into a clean NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum according to the instrument's operating procedure.

-

Process the spectrum to obtain chemical shifts, integration, and coupling patterns, which will confirm the structure of DMDS.

Mandatory Visualizations

Experimental Workflow: Industrial Synthesis of (Methyldisulfanyl)methane

The following diagram illustrates a common industrial process for the synthesis of (Methyldisulfanyl)methane.

Caption: Industrial synthesis workflow for (Methyldisulfanyl)methane.

Signaling Pathway: Inhibition of Glutathione (B108866) Reductase by (Methyldisulfanyl)methane

(Methyldisulfanyl)methane has been shown to inhibit glutathione reductase, an enzyme crucial for maintaining cellular redox balance.[1][27][28][29][30]

Caption: Inhibition of glutathione reductase by (Methyldisulfanyl)methane.

Signaling Pathway: Role in Plant Sulfur Metabolism

(Methyldisulfanyl)methane can be utilized by plants as a source of reduced sulfur, influencing their growth and metabolism.[31][32][33]

Caption: Role of (Methyldisulfanyl)methane in plant sulfur metabolism.

Conclusion

This technical guide provides a detailed summary of the physical characteristics of (Methyldisulfanyl)methane (DMDS), complete with quantitative data, standardized experimental protocols, and visual representations of relevant chemical and biological pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, facilitating a deeper understanding and safer application of this important organosulfur compound. The clear distinction from 2,4-Dithiapentane is crucial to avoid confusion and ensure accurate scientific work. The provided protocols offer a foundation for the experimental determination of the physical properties of DMDS, while the diagrams illustrate its industrial synthesis and biological interactions, highlighting areas for further investigation.

References

- 1. dimethyl-disulfide.net [dimethyl-disulfide.net]

- 2. ASTM D4052 - eralytics [eralytics.com]

- 3. store.astm.org [store.astm.org]

- 4. infinitalab.com [infinitalab.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. store.astm.org [store.astm.org]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 11. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 12. hinotek.com [hinotek.com]

- 13. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 14. chem.ucla.edu [chem.ucla.edu]

- 15. en.eeworld.com.cn [en.eeworld.com.cn]

- 16. Abbe refractometer operation method and precautions [en1.nbchao.com]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 20. scribd.com [scribd.com]

- 21. researchgate.net [researchgate.net]

- 22. How To [chem.rochester.edu]

- 23. NMR Sample Preparation [nmr.chem.umn.edu]

- 24. publish.uwo.ca [publish.uwo.ca]

- 25. Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 26. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 27. Inhibition of glutathione reductase by dinitrosyl-iron-dithiolate complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. scbt.com [scbt.com]

- 29. Effects of glutathione reductase inhibition on cellular thiol redox state and related systems - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Inhibition of glutathione disulfide reductase by glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. This compound produced by the naturally associated bacterium bacillus sp B55 promotes Nicotiana attenuata growth by enhancing sulfur nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. This compound Produced by the Naturally Associated Bacterium Bacillus sp B55 Promotes Nicotiana attenuata Growth by Enhancing Sulfur Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

Dimethyl Disulfide: A Comprehensive Toxicological Profile for Researchers and Drug Development Professionals

An In-depth Technical Guide

Executive Summary

Dimethyl disulfide (DMDS) is a volatile organosulfur compound with a characteristic garlic-like odor, utilized in various industrial applications, including as a solvent, a food additive, and a soil fumigant.[1] This guide provides a comprehensive overview of the toxicological profile of DMDS, intended for researchers, scientists, and drug development professionals. It consolidates key findings on its toxicokinetics, acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive effects. The primary mechanism of DMDS-induced neurotoxicity involves the inhibition of mitochondrial respiratory chain complex IV (cytochrome c oxidase), leading to cellular energy depletion and subsequent activation of ATP-sensitive potassium (KATP) channels.[2][3] This document summarizes quantitative toxicological data in tabular format, presents detailed experimental protocols for key toxicological assays, and provides visual representations of the principal toxicity pathway and experimental workflows.

Toxicokinetics and Metabolism

Upon exposure, primarily through inhalation and dermal contact, this compound is absorbed into the systemic circulation.[4] While specific data on its distribution and metabolism are limited, it is known to be metabolized in the liver. One proposed metabolic pathway involves the reduction of DMDS to methanethiol, which is then further metabolized.[5] Some microorganisms have demonstrated the ability to degrade DMDS, utilizing it as a sulfur source.[6]

Acute Toxicity

Acute exposure to this compound can elicit a range of effects, the severity of which is dependent on the concentration and duration of exposure.[2]

Oral, Dermal, and Inhalation Toxicity

Symptoms of acute exposure via ingestion or inhalation include headaches, nausea, dizziness, and drowsiness.[7] Direct contact with the skin and eyes can cause irritation and redness.[7] High concentrations of inhaled DMDS can lead to respiratory irritation, bronchospasms, and potentially pulmonary edema.[7]

Quantitative Acute Toxicity Data

The following table summarizes the acute toxicity values for this compound across different species and routes of exposure.

| Species | Route | Parameter | Value | Reference |

| Rat | Oral | LD50 | 190 - 500 mg/kg | [3][8] |

| Rat | Inhalation | LC50 (4-hour) | 805 - 1310 ppm | [3][8] |

| Mouse | Inhalation | LC50 (2-hour) | 12,300 µg/m³ | [9] |

| Rabbit | Dermal | LD50 | >2,000 mg/kg | [3] |

| Bobwhite Quail | Oral | LD50 | 342 mg/kg | [3] |

| Trout | Aquatic | LC50 (96-hour) | 0.97 mg/L | [3] |

| Daphnia | Aquatic | LC50 (48-hour) | 1.8 mg/L | [3] |

Chronic Toxicity and Specific Organ Effects

Prolonged or repeated exposure to this compound can lead to more severe and lasting health effects.

Systemic and Organ-Specific Effects

Chronic exposure has been associated with liver and kidney damage, as well as hemolytic anemia.[2][7] Neurological effects, including depression, insomnia, and disorientation, have also been reported.[2] Repeated dermal contact can result in dermatitis.[7] Subchronic inhalation studies in rats have shown decreased body weight gain, reduced food intake, and changes in some serum biochemistry parameters at higher concentrations.[10]

Quantitative Chronic Toxicity Data

The table below presents the No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) from key chronic toxicity studies.

| Species | Exposure Route | Duration | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |

| Rat (Fischer 344) | Inhalation | 13 weeks | 5 ppm | 25 ppm | Decreased body weight gain and food intake (males); decreased AST, ALT, and BUN. | [10] |

| Rat (Sprague Dawley) | Inhalation | 13 weeks | 10 mg/kg/day | - | Olfactory epithelium metaplasia. | [7] |

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Genotoxicity

This compound has been evaluated for its genotoxic potential in a battery of in vitro and in vivo assays. The results consistently indicate that DMDS is not genotoxic.[7][9] It did not induce mutations in the bacterial reverse mutation assay (Ames test) and was not clastogenic in an in vivo micronucleus test.[7]

Carcinogenicity

There is currently insufficient evidence to classify this compound with respect to its carcinogenicity to humans.[2] The International Agency for Research on Cancer (IARC) has classified DMDS as a Group D carcinogen, meaning it is not classifiable as to its carcinogenicity in humans.[2]

Reproductive and Developmental Toxicity

Animal studies have not shown evidence of congenital malformations.[7] In a prenatal developmental toxicity study in rats, the NOAEC for maternal and developmental toxicity was 20 ppm, based on decreased fetal weight and increased skeletal variations observed at 80 ppm.[7]

Mechanism of Toxicity: Mitochondrial Dysfunction

The primary mechanism underlying the neurotoxicity of this compound is the disruption of mitochondrial function.[3]

Inhibition of Cytochrome c Oxidase (Complex IV)

DMDS inhibits the mitochondrial respiratory chain at Complex IV (cytochrome c oxidase).[3][6] This inhibition disrupts the electron transport chain, leading to a decrease in oxidative phosphorylation and a subsequent reduction in intracellular ATP levels.[3]

Activation of ATP-Sensitive Potassium (KATP) Channels

The decrease in intracellular ATP concentration leads to the activation of ATP-sensitive potassium (KATP) channels in neuronal membranes.[3] The opening of these channels causes membrane hyperpolarization and a reduction in neuronal activity, contributing to the observed neurotoxic effects.[3]

Figure 1: Signaling pathway of this compound-induced neurotoxicity.

Experimental Protocols

The following sections provide detailed methodologies for key toxicological assays relevant to the assessment of this compound. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

Figure 2: Workflow for an acute dermal irritation/corrosion study.

Procedure:

-

Animal Model: Healthy young adult albino rabbits are used.[3]

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application: A dose of 0.5 mL of liquid or 0.5 g of solid DMDS is applied to a small area (approximately 6 cm²) of skin and covered with a gauze patch and non-irritating tape.

-

Exposure: The exposure duration is 4 hours.[3]

-

Observation: After exposure, the patch is removed, and the skin is observed for erythema and edema at 1, 24, 48, and 72 hours, and up to 14 days to assess the reversibility of any effects.[3]

-

Scoring: Skin reactions are scored according to a standardized grading system.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro assay is used to assess the mutagenic potential of a substance.

Figure 3: Workflow for the bacterial reverse mutation (Ames) test.

Procedure:

-

Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.[7]

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver).

-

Exposure: The bacterial strains are exposed to a range of concentrations of DMDS.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking the specific amino acid required by the parent strain.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Evaluation: A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the solvent control.

In Vitro Mitochondrial Respiration Assay

This assay measures the effect of a substance on the oxygen consumption rate of isolated mitochondria or intact cells.

Procedure:

-

Mitochondrial Isolation: Mitochondria are isolated from rat liver or other tissues by differential centrifugation.

-

Respirometry: Oxygen consumption is measured using a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Seahorse XF Analyzer).

-

Substrates and Inhibitors: The assay is performed in the presence of various substrates (e.g., pyruvate, malate, succinate) and inhibitors (e.g., rotenone, antimycin A, oligomycin) to assess the function of different complexes of the electron transport chain.

-

DMDS Treatment: DMDS is added at various concentrations to determine its effect on the oxygen consumption rate.

-

Data Analysis: The rate of oxygen consumption is calculated and compared between control and DMDS-treated samples to identify the site of inhibition.

Conclusion

This compound presents a moderate toxicological hazard, with the primary concerns being acute toxicity upon inhalation and ingestion, and local irritation to the skin and eyes. Chronic exposure can lead to systemic effects, particularly impacting the liver, kidneys, and nervous system. The neurotoxic effects of DMDS are primarily mediated through the inhibition of mitochondrial Complex IV, leading to a cascade of events that culminate in reduced neuronal activity. While DMDS is not considered genotoxic or carcinogenic based on current data, further research may be warranted to fully elucidate its long-term health effects. Professionals involved in the research, development, and handling of DMDS should adhere to strict safety protocols to minimize exposure and mitigate potential health risks.

References

- 1. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. oecd.org [oecd.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. onesearch.neu.edu [onesearch.neu.edu]

- 6. oecd.org [oecd.org]

- 7. nib.si [nib.si]

- 8. nucro-technics.com [nucro-technics.com]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Omnipresence of Dimethyl Disulfide: An In-depth Guide to its Occurrence, Flavor Chemistry, and Analysis in Food

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl disulfide (DMDS), a volatile organic sulfur compound with the chemical formula CH₃SSCH₃, is a ubiquitous molecule that significantly influences the flavor and aroma profiles of a vast array of food products. Characterized by its potent, often garlic- or cabbage-like odor, DMDS can be a key contributor to the desirable sensory attributes of some foods while being an indicator of spoilage or off-flavors in others.[1][2] Its presence in food is a result of complex biochemical and chemical pathways, including enzymatic degradation of sulfur-containing precursors, Maillard reactions during thermal processing, and microbial metabolism. This technical guide provides a comprehensive overview of the occurrence of DMDS in various food matrices, details the analytical methodologies for its quantification, and elucidates the primary formation pathways, offering a valuable resource for researchers in food science, flavor chemistry, and related fields.

Occurrence of this compound in Food

This compound has been identified in a wide range of food products, from fresh produce to processed goods. Its concentration can vary significantly depending on the food item, its processing, and storage conditions.

Vegetables

DMDS is a prominent volatile compound in many vegetables, particularly those from the Allium and Brassica genera.[3] In Allium species like garlic and onions, DMDS is a key contributor to their characteristic pungent aroma.[4] Similarly, Brassica vegetables such as cabbage, broccoli, and cauliflower are known to release DMDS, especially upon cooking or tissue disruption.[2][3]

Meat and Seafood

The presence of DMDS in meat and seafood is often associated with thermal processing and microbial activity. In cooked beef, DMDS is one of the many volatile compounds that contribute to the overall flavor profile.[5] Its concentration can be influenced by the cooking method and the cut of meat.[5] In seafood, DMDS can be an indicator of freshness, with its concentration increasing during storage as a result of microbial degradation.[6][7]

Dairy Products

In dairy products, particularly cheese, DMDS plays a role in the development of characteristic flavors. Its formation is often linked to the metabolism of sulfur-containing amino acids by microorganisms during the ripening process.[8] The concentration of DMDS can vary widely among different cheese varieties.[8] In milk, the presence of DMDS can be an indicator of heat treatment or microbial contamination.[9]

Other Food Products

This compound has also been reported in a variety of other food items, including fermented products, roasted nuts, and coffee.[2] In these products, its formation is typically a result of Maillard reactions and the degradation of sulfur-containing amino acids during processing.

Quantitative Data on this compound in Food

The concentration of this compound in food can range from trace amounts to several micrograms per kilogram. The following tables summarize some of the reported quantitative data for DMDS in various food matrices.

| Food Category | Food Item | Concentration Range | Reference |

| Vegetables | Garlic | 2.5 µg/g | [2] |

| Kohlrabi | 11.21 µg/g | [2] | |

| Stir-fried Garlic | 2.32% of total volatiles | [2] | |

| Dried Shiitake Mushrooms | Present (not quantified) | [10] | |

| Meat | Dry-cured Parma Ham (485 days) | 59 ng/dodecane equivalents | [2] |

| Spoiled Parma Ham | 36 ng/dodecane equivalents | [2] | |

| Dairy | Swiss Tilsit Cheese | Present at ppb levels | [8] |

| Raw Milk | <16 µg/kg | [9] | |

| UHT Milk (indirectly processed) | 70-140 µg/kg | [9] | |

| Retort-sterilized Milk | 100-180 µg/kg | [9] | |

| Other | Honey (from Holm-oak honeydew) | 114.1 µg/kg | [2] |

| Honey (from oak honeydew) | 30.2 µg/kg | [2] | |

| Honey (from forest honeydew) | 25.9 µg/kg | [2] |

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in food matrices requires sensitive and specific analytical techniques due to its volatility and often low concentrations. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common method for DMDS analysis. Headspace solid-phase microextraction (HS-SPME) is a widely used sample preparation technique for extracting and concentrating volatile compounds like DMDS from the food matrix.

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Method for DMDS in Meat

This protocol provides a general guideline for the analysis of DMDS in a meat matrix. Optimization of parameters may be required for different types of meat or specific instrumentation.

1. Sample Preparation:

-

Homogenize a representative sample of the meat product.

-

Weigh a specific amount of the homogenized sample (e.g., 5 g) into a headspace vial (e.g., 20 mL).[11]

-